2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Overview
Description
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with a ketone and a sulfone group. It is known for its diverse applications in medicinal chemistry, particularly as a scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is the dopaminergic neurons in the substantia nigra . These neurons play a crucial role in Parkinson’s disease (PD), where their degradation causes a striatal deficiency of dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the enzyme monoamine oxidase B (MAO-B) . This inhibition results in an improvement in motor function and a reduction in oxidation status .
Biochemical Pathways
The affected biochemical pathway is the dopamine pathway in the brain, specifically in the substantia nigra . The downstream effects of this interaction include the alleviation of symptoms associated with Parkinson’s disease, such as tremors, bradykinesia, instability in posture, rigidity, and shuffled gait .
Result of Action
The result of the compound’s action is a significant improvement in motor function and a reduction in the oxidation status in a dose-dependent manner . This suggests that the compound could be beneficial in the treatment of Parkinson’s disease .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the age of the patient can affect the prevalence of Parkinson’s disease, which in turn can influence the efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide typically involves the cyclization of o-aminobenzenesulfonamide with α-haloketones. The reaction is usually carried out under acidic conditions to facilitate the cyclization process. For example, the reaction between o-aminobenzenesulfonamide and chloroacetone in the presence of hydrochloric acid yields the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a core structure in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2H-1,2-Benzothiazine-3-carboxamide-1,1-dioxide (Meloxicam): A well-known NSAID with similar structural features.
4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide: Another derivative with notable antioxidant properties.
Uniqueness: 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is unique due to its versatile chemical reactivity and its role as a precursor for various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-8-5-6-3-1-2-4-7(6)13(11,12)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSEIGJTHGZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950064 | |
Record name | 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27363-39-9 | |
Record name | 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027363399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for preparing 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide and its derivatives?
A1: Two main synthetic approaches are highlighted in the research:
Q2: How do structural modifications on the this compound scaffold influence its reactivity?
A: Research indicates that the presence of a methyl group at the 2-position of the benzothiazine ring significantly impacts reactivity. For example, 2-methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide oxime undergoes a unique Semmler-Wolff type transformation when treated with trifluoroacetic acid or boron trifluoride in acetic acid. [] This reaction leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)one 1,1-dioxide, highlighting the influence of the methyl substituent on the reaction pathway. []
Q3: Are there any regioselective reactions observed with this compound derivatives?
A: Yes, studies show that acylation of 2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide with aryl anhydrides in the presence of dimethylaminopyridine proceeds regiospecifically at the 4-position. [] This reaction provides a controlled route to obtain 2-methyl-4-arylcarbonyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides, showcasing the potential for selective functionalization of this scaffold. []
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